1-Methyl-2-phenylquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, characterized by a fused bicyclic structure containing both benzene and pyrimidine rings. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural framework of 1-methyl-2-phenylquinazolin-4(1H)-one allows for various substitutions, which can modulate its pharmacological properties.
The compound can be synthesized through several methods, primarily involving the reaction of 2-aminobenzamide derivatives with various electrophiles. Sources indicate that it can be produced via base-promoted nucleophilic substitution reactions or through oxidative coupling methods involving simple substrates like benzyl alcohols and amides .
1-Methyl-2-phenylquinazolin-4(1H)-one is classified as a heterocyclic organic compound. It falls under the category of quinazolinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Its classification is essential for understanding its chemical behavior and potential applications in pharmacology.
The synthesis of 1-methyl-2-phenylquinazolin-4(1H)-one can be achieved through various methods:
The typical experimental procedure may include:
The molecular formula of 1-methyl-2-phenylquinazolin-4(1H)-one is . Its structure consists of a quinazoline core with a methyl group and a phenyl group attached at specific positions, which influences its chemical reactivity and biological activity.
Key spectral data for 1-methyl-2-phenylquinazolin-4(1H)-one includes:
1-Methyl-2-phenylquinazolin-4(1H)-one can participate in various chemical reactions:
The reactions often require specific conditions such as temperature control, choice of solvent (e.g., DMSO), and catalysts (if necessary) to optimize yields and selectivity.
The mechanism underlying the biological activity of 1-methyl-2-phenylquinazolin-4(1H)-one is not fully elucidated but is believed to involve interactions with specific biological targets, potentially influencing pathways related to inflammation or cell proliferation. Studies suggest that structural modifications can enhance its potency against various diseases .
Relevant data from spectral analyses (e.g., Infrared spectroscopy) indicate functional groups present within the molecule, aiding in characterizing its reactivity.
1-Methyl-2-phenylquinazolin-4(1H)-one finds applications primarily in medicinal chemistry:
The quinazolin-4(3H)-one scaffold has been a cornerstone of medicinal chemistry since its first synthesis by Griess in 1869, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline through anthranilic acid condensation [1] [9]. Early 20th-century work by Gabriel and Colman systematically explored quinazoline derivatives, laying the foundation for their pharmacological exploitation [9]. This heterocyclic system gained prominence with the discovery of natural alkaloids like vasicine (peganine) and synthetic analogs such as the antihypertensive agent prazosin [3] [5]. The scaffold’s versatility is evidenced by FDA-approved drugs spanning multiple therapeutic areas: doxazosin (alpha-blocker), afatinib (EGFR inhibitor), and raltitrexed (antifolate) all share the quinazolinone core [5] [10]. By the 1980s, over 150 naturally occurring quinazoline alkaloids had been identified, with semisynthetic modifications driving advances in antimicrobial, anticancer, and CNS drug development [3] [9].
Table 1: Biologically Active 4(3H)-Quinazolinone Derivatives
Compound | Substitution Pattern | Primary Activity | Reference |
---|---|---|---|
Febrifugine | 3’-OH, 4’-keto | Antimalarial | [5] |
ALX-065 | 1-CH₃, 2-(2-Cl-C₆H₄), 6-Ph | mGlu7 NAM (IC₅₀ = 4.65 µM) | [7] |
4'c | 3-aryl, 6-(4-Cl-Ph) | Anti-MRSA (MIC = 1–2 µg/mL) | [4] |
Prazosin | 2-Amino, 4-furan-2-yl | Antihypertensive | [10] |
The 1-methyl-2-phenylquinazolin-4(1H)-one configuration confers distinct physicochemical and target-binding advantages. N1-methylation eliminates lactam-lactim tautomerism, locking the molecule in the lactam form, which enhances metabolic stability and crystallinity [5] [9]. Concurrently, the C2-phenyl group provides a planar hydrophobic domain enabling π-π stacking with biological targets like enzyme allosteric pockets or receptor subdomains [6] [10]. Spectroscopic analyses confirm that this substitution electronically depletes the C4 carbonyl, making it a superior hydrogen-bond acceptor—a feature critical for interactions with residues in cholinesterases (e.g., Tyr337 in AChE) or kinases [8] [10]. Lipophilicity studies reveal that 1-methyl-2-phenyl derivatives exhibit calculated logP values of ~2.8–3.5, optimizing blood-brain barrier penetration for CNS applications [7] [8]. This balance of hydrophobicity (phenyl) and polar surface area (C=O, N3) underpins their drug-like properties, as validated by quantitative structure-activity relationship (QSAR) models [6].
This scaffold is prioritized for its multitarget engagement capacity and synthetic tractability. Mechanistically, it serves as a bioisosteric mimic of purines, enabling kinase (EGFR, VEGFR) and phosphodiesterase inhibition [10]. Recent studies demonstrate potent activity against neurodegenerative and infectious targets:
Table 2: Synthetic Routes to 1-Methyl-2-phenylquinazolin-4(1H)-one Derivatives
Method | Key Reagents | Yield (%) | Advantages |
---|---|---|---|
Niementowski Synthesis | Anthranilic acid + acetamide | 60–85 | Single-step, scalable |
Morgan’s Modification | 2-Acetamidobenzoic acid + aniline | 70–90 | Phosphorus trichloride catalysis |
Microwave-Assisted Cyclization | o-Aminobenzamide + aldehydes | 85–95 | 10–15 min reaction time |
Buchwald Coupling | 6-Bromoquinazolinone + arylboronic acids | 65–80 | Late-stage diversification |
Synthetically, the scaffold is accessible via Niementowski condensation (anthranilic acid + amides) or Morgan’s method (2-acetamidobenzoic acid + aniline/PCl₃) [1] [9]. Modern adaptations use microwave irradiation or transition-metal catalysis (e.g., Suzuki coupling at C6) for rapid diversification [7] [9]. This synthetic flexibility enables focused libraries probing SAR at N1, C2, C6, and C7 positions—critical for optimizing potency against evolving drug targets [4] [7].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8